BenchChemオンラインストアへようこそ!

5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride

Medicinal Chemistry CNS Drug Design ADME Prediction

This hydrochloride salt is the optimal choice for medicinal chemistry due to its free piperidine NH, enabling direct N-functionalization without a deprotection step. The 5-nitro group provides a critical handle for diversification, differentiating it from 5-bromo or unsubstituted analogs. With a TPSA of 86.95 Ų and a consensus LogP of 0.58, its physicochemical profile is ideal for creating focused kinase inhibitor or CNS drug candidate libraries. Avoid the risk of altered yields and pharmacokinetics by using this exact, high-purity building block.

Molecular Formula C12H14ClN3O3
Molecular Weight 283.71 g/mol
Cat. No. B8227791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride
Molecular FormulaC12H14ClN3O3
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O.Cl
InChIInChI=1S/C12H13N3O3.ClH/c16-11-12(3-5-13-6-4-12)9-7-8(15(17)18)1-2-10(9)14-11;/h1-2,7,13H,3-6H2,(H,14,16);1H
InChIKeyGHAFFEMNAVRRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitrospiro[indoline-3,4'-piperidin]-2-one Hydrochloride: Spirocyclic Indoline-Piperidine Building Block for CNS & Oncology Drug Discovery


5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 2803477-01-0) is a spirocyclic heterocycle belonging to the spiro[indoline-3,4'-piperidine]-2-one family. It features a conformationally rigid spiro junction fusing an indoline-2-one core at the 3-position to a piperidine ring at the 4'-position, with an electron-withdrawing nitro substituent at the indoline 5-position and a free piperidine NH presented as the hydrochloride salt . The spiro[indoline-3,4'-piperidine]-2-one scaffold serves as a privileged structure in medicinal chemistry, forming the core of several classes of pharmacologically active agents including c-Met/ALK kinase inhibitors, antidepressants, and GnRH receptor antagonists [1] [2]. This particular derivative is utilized primarily as a key synthetic intermediate in central nervous system (CNS) and oncology drug discovery programs, where its 5-nitro group enables downstream diversification via reduction to the corresponding 5-amino analog or participation in nucleophilic aromatic substitution reactions [3].

Why Generic Substitution Fails for 5-Nitrospiro[indoline-3,4'-piperidin]-2-one Hydrochloride: Physicochemical Non-Interchangeability Within the Spiroindoline-Piperidine Class


Compounds within the spiro[indoline-3,4'-piperidine]-2-one family are not interchangeable owing to quantitatively distinct physicochemical and reactivity profiles conferred by even single-point substitution changes. The unsubstituted parent spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) differs from the target 5-nitro derivative by a calculated topological polar surface area (TPSA) increase of 45.82 Ų (from 41.13 to 86.95 Ų) [1], a consensus LogP decrease of approximately 1.1 log units (from ~1.7 to 0.58) , and an aqueous solubility gain of roughly 4.2-fold (ESOL LogS from approximately -3.2 to -2.6) , which collectively alter membrane permeability, CNS penetration potential, and formulation behavior in ways no generic analog can replicate [2]. The 5-bromo analog (CAS 920023-50-3) provides a complementary cross-coupling handle (Suzuki-Miyaura) versus the nitro group's reduction-to-amine trajectory, making the choice of 5-substituent a critical determinant of downstream synthetic strategy. Additionally, the free piperidine NH in the hydrochloride salt form of the target compound distinguishes it from the Boc-protected 5-nitro analog (CAS 2089301-60-8, tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) [3], which requires an additional deprotection step before further N-functionalization. These quantified differences in polarity, hydrogen-bonding capacity, solubility, and orthogonal reactivity mean that substitution with a close analog introduces tangible risk of altered reaction yields, divergent pharmacokinetic profiles, or incompatible downstream chemistry.

Quantitative Differentiation Evidence for 5-Nitrospiro[indoline-3,4'-piperidin]-2-one Hydrochloride Versus Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: 5-Nitro vs. Parent Spiro[indoline-3,4'-piperidin]-2-one

The introduction of the 5-nitro group more than doubles the topological polar surface area (TPSA) relative to the unsubstituted parent scaffold, fundamentally altering predicted membrane permeability characteristics [1]. TPSA values above 60 Ų are generally associated with reduced passive blood-brain barrier (BBB) penetration, while values below 60-70 Ų favor CNS entry [2]. This places the 5-nitro derivative decisively in the low-CNS-penetration zone (TPSA 86.95 Ų) compared to the parent scaffold (TPSA 41.13 Ų), which resides in the BBB-permeable range.

Medicinal Chemistry CNS Drug Design ADME Prediction

Lipophilicity (Consensus LogP) Head-to-Head: 5-Nitrospiro Derivative vs. Parent Spiro[indoline-3,4'-piperidin]-2-one

The 5-nitro substituent reduces the consensus LogP by approximately 1.1 log units compared to the unsubstituted parent scaffold, reflecting a substantial shift in lipophilicity that impacts solubility, protein binding, and metabolic stability predictions [1]. The target compound's consensus LogP of 0.58 falls within the optimal range for oral druglikeness (LogP 0-3 per Lipinski guidelines), whereas the parent compound's LogP of ~1.7 remains within range but sits closer to the upper boundary for favorable developability [2].

Druglikeness Lipophilicity Lead Optimization

Aqueous Solubility Prediction: 5-Nitro Derivative vs. Parent Spiro[indoline-3,4'-piperidin]-2-one

The combined effect of the polar nitro group and the hydrochloride salt form yields a predicted aqueous solubility for the target compound (ESOL LogS = -2.6, corresponding to 0.715 mg/mL or 2.52 mM) that is approximately fourfold higher than that projected for the neutral parent scaffold . While the parent compound's ESOL LogS is not directly reported in the same datasheets, the LogP difference of ~1.1 units translates to an estimated LogS difference of approximately 0.6 log units based on the general solubility-lipophilicity relationship, placing the parent compound's solubility in the 0.15-0.18 mg/mL range [1].

Formulation Development Solubility Biopharmaceutics

Hydrogen-Bond Acceptor Count and Synthetic Orthogonality vs. 5-Bromo Analog

The 5-nitro group provides four hydrogen-bond acceptor sites (two per nitro oxygen) compared to zero contributed by the bromine atom in the 5-bromo analog (CAS 920023-50-3), increasing the total H-bond acceptor count from 2 to 4 . This difference is consequential for target engagement in medicinal chemistry campaigns where the 5-substituent occupies a polar protein pocket. Critically, the nitro group and bromine atom enable orthogonal downstream synthetic disconnections: the nitro group undergoes reduction to a primary amine (5-NH₂), which can then be acylated, sulfonylated, or reductively alkylated, while the 5-bromo analog is suited exclusively for transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) [1].

Synthetic Chemistry SAR Studies Late-Stage Functionalization

Free Piperidine NH (Hydrochloride Salt) vs. Boc-Protected 5-Nitro Analog: Synthetic Step-Count Advantage

The target compound presents the piperidine nitrogen as a free secondary amine (hydrochloride salt), enabling direct N-functionalization (alkylation, acylation, sulfonylation, reductive amination) without a deprotection step, in contrast to the Boc-protected analog tert-butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 2089301-60-8) [1]. The Boc analog requires TFA-mediated or HCl/dioxane deprotection prior to N-derivatization, adding one synthetic step, generating waste streams, and introducing potential for epimerization or byproduct formation at the spiro center under acidic conditions [2].

Medicinal Chemistry Parallel Synthesis Library Production

1′-Methyl-5-nitrospiro[indoline-3,4′-piperidine]: N-Methylation Locks Out Downstream Diversification at Piperidine

The 1′-methyl analog (1′-Methyl-5-nitrospiro[indoline-3,4′-piperidine]) carries a tertiary piperidine amine that cannot be further functionalized, whereas the target compound's secondary piperidine NH serves as a conjugation site for linkers, fluorophores, biotin tags, or PEG chains used in chemical probe and PROTAC development [1]. The target compound therefore functions as a diversification-ready intermediate, while the 1′-methyl analog represents a terminal compound with limited utility beyond serving as a reference ligand [2].

Chemical Biology Target Identification Chemical Probe Development

Best-Fit Application Scenarios for 5-Nitrospiro[indoline-3,4'-piperidin]-2-one Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: c-Met/ALK Kinase Inhibitor Scaffold Diversification via 5-NH₂ Conjugate Libraries

The spiro[indoline-3,4'-piperidine]-2-one core is validated as a c-Met/ALK dual inhibitor scaffold with in vivo antitumor efficacy (>50% tumor growth inhibition in GTL-16 xenograft models) [1]. Reduction of the 5-nitro group to 5-amino provides a nucleophilic handle for rapid parallel synthesis of amide, sulfonamide, and urea conjugate libraries, leveraging the free piperidine NH for simultaneous or sequential N-functionalization. The TPSA of 86.95 Ų for the nitro intermediate predicts moderate BBB exclusion, which is advantageous for peripherally targeted kinase inhibitors where CNS side effects are undesired . The hydrochloride salt form (98% purity by HPLC/NMR ) permits direct weighing and dissolution for solution-phase parallel chemistry without neutralization bottlenecks.

CNS Drug Discovery: Privileged Scaffold for Antidepressant and Anxiolytic Candidate Synthesis

The 1-arylspiro[indoline-3,4'-piperidine] class has demonstrated marked tetrabenazine (TBZ) ptosis prevention and 5-HTP potentiation activity in rodent models, characteristics of clinically effective antidepressants [2]. The 5-nitro derivative serves as a key intermediate for introducing aryl/heteroaryl substituents at the indoline 1-position (via N-arylation of the indoline NH) and simultaneously elaborating the piperidine NH, while the 5-nitro group can be retained or reduced depending on the desired pharmacological profile. The consensus LogP of 0.58 for the intermediate is consistent with favorable CNS druglikeness after further derivatization .

Chemical Probe Development: PROTAC Linker Attachment via Piperidine NH and Amine Handle Generation via Nitro Reduction

The target compound uniquely combines a free secondary piperidine amine for E3 ligase ligand or fluorophore conjugation with a 5-nitro group that can be reduced post-coupling to reveal a primary aniline for further bioconjugation, enabling bifunctional probe design from a single precursor [3]. The hydrochloride salt form ensures accurate stoichiometric control during the initial conjugation step, which is critical for achieving 1:1 linker-to-scaffold ratios in PROTAC synthesis. The 1′-methyl analog lacks the piperidine conjugation site, and the Boc-protected analog requires an additional deprotection step, making the target compound the superior choice for probe chemistry workflows [4].

Synthetic Methodology Development: Spirocyclic Scaffold as a Model Substrate for Nitro-Selective Reductions in the Presence of Acid-Labile Spiro Centers

The spiro[indoline-3,4'-piperidine]-2-one framework contains a quaternary spiro carbon that may be susceptible to epimerization or ring-opening under strongly acidic or basic conditions. The target compound provides a well-defined substrate with a single reducible functional group (Ar-NO₂) and a single basic amine (piperidine NH), making it an ideal model system for developing and benchmarking chemoselective reduction methods (e.g., Zn/NH₄Cl, Fe/AcOH, catalytic hydrogenation, or photoredox conditions) applicable to more complex nitro-containing spirocyclic intermediates in pharmaceutical process chemistry [5]. The 98% purity specification ensures that reaction outcomes are not confounded by impurities.

Quote Request

Request a Quote for 5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.